

Spectroscopic Data of 5-Bromo-8-methoxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-8-methoxyquinoline**

Cat. No.: **B186703**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-bromo-8-methoxyquinoline**, a significant heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural elucidation of **5-bromo-8-methoxyquinoline** is confirmed through the following spectroscopic data, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.89-8.91[1]	dd	$J_{23}= 4.0, J_{24}= 1.2$ [1]
H-4	8.43[1]	dd	$J_{43}= 8.4, J_{42}= 1.6$ [1]
H-6	7.66[1]	d	$J_{67}= 8.4$ [1]
H-3	7.49[1]	dd	$J_{32}= 4.0, J_{34}= 8.4$ [1]
H-7	6.87[1]	d	$J_{76}= 8.4$ [1]
-OCH ₃	4.04[1]	s	-

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum identifies the number of unique carbon environments in the molecule.

Carbon	Chemical Shift (δ , ppm)
C-8	152.2[1]
C-2	149.7[1]
C-8a	140.8[1]
C-4	135.5[1]
C-6	130.0[1]
C-4a	128.1[1]
C-3	122.8[1]
C-5	111.8[1]
C-7	108.1[1]
-OCH ₃	56.2[1]

Solvent: CDCl_3 , Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

Wavenumber (ν , cm^{-1})	Description of Vibration
2915, 2848[1]	C-H stretching (aliphatic)
1600, 1588, 1500[1]	C=C and C=N stretching (aromatic ring)
1460[1]	C-H bending (methyl)
1352, 1300[1]	C-O stretching (aryl ether)

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.

Ion	m/z (Da)
$[\text{M}]^+$	236.9789 (calculated), 236.9791 (found)

Technique: High-Resolution Mass Spectrometry (HRMS-ESI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Synthesis of 5-Bromo-8-methoxyquinoline

A solution of bromine (1.1 equivalents) in chloroform (CHCl_3) is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled dichloromethane (CH_2Cl_2) over 10 minutes in the dark at ambient temperature.[2] The reaction mixture is stirred for 2 days, with progress monitored by Thin Layer Chromatography (TLC).[2] Upon completion, the organic layer is washed three times with a 5% sodium bicarbonate (NaHCO_3) solution, dried over anhydrous

sodium sulfate (Na_2SO_4), and concentrated under reduced pressure.^[2] The crude product is then purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield **5-bromo-8-methoxyquinoline**.^[2]

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **5-bromo-8-methoxyquinoline** is dissolved in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer.
- Data Acquisition: For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is employed.
- Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **5-bromo-8-methoxyquinoline** is mixed with potassium bromide (KBr) and pressed into a thin pellet.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: The absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule.

Mass Spectrometry

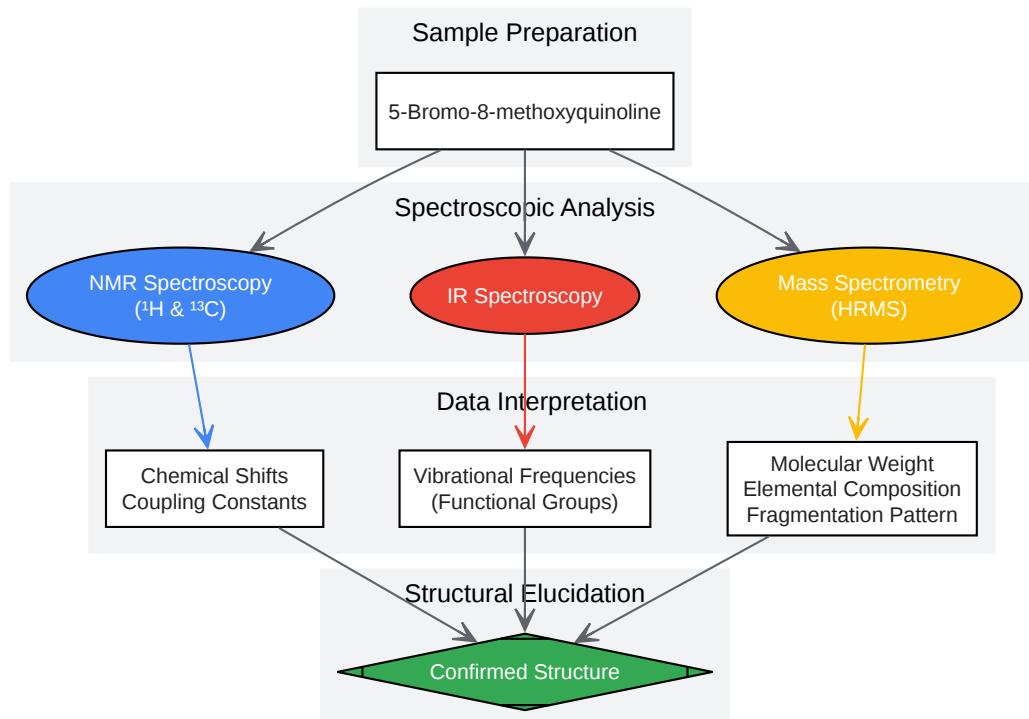
- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration.

- Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule $[M+H]^+$ or the molecular ion $[M]^+$.
- Data Analysis: The exact mass is measured and compared with the calculated theoretical mass to confirm the elemental composition. The fragmentation pattern, particularly the isotopic signature of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio), is analyzed to confirm the presence of a bromine atom.

Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation is a critical aspect of analytical chemistry. The following diagram illustrates the general workflow for the spectroscopic analysis of **5-bromo-8-methoxyquinoline**.

Spectroscopic Analysis Workflow for 5-Bromo-8-methoxyquinoline

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Spectroscopic analysis workflow.

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References

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